3-[(4-methanesulfonylphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry
- ESI-MS : m/z 319.38 [M+H]⁺ (calc. 319.38),
- Fragmentation pathways include loss of CH₃SO₂ (96 Da) and subsequent ring contraction.
Tautomeric Behavior and Conformational Dynamics
The pyrido[4,3-d]pyrimidin-4-one core exhibits keto-enol tautomerism , with the keto form (4-oxo) predominating due to aromatic stabilization of the conjugated system. Computational studies (MNDO, HF/6-31G) indicate a tautomeric equilibrium constant (Kₜ) of 1.2 × 10⁻³ in favor of the keto form at 298 K.
Conformational flexibility arises from:
- Rotation of the benzyl group : The N–CH₂–Ph bond permits free rotation, with an energy barrier of 12.3 kcal/mol (DFT/B3LYP).
- Sulfonyl group orientation : The methanesulfonyl substituent adopts a staggered conformation relative to the phenyl ring, minimizing steric clash.
Hirshfeld surface analysis of analogous compounds reveals intermolecular interactions dominated by C–H···O (23.4%) and N–H···O (18.7%) contacts, stabilizing the crystal lattice.
Properties
IUPAC Name |
3-[(4-methylsulfonylphenyl)methyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-22(20,21)12-4-2-11(3-5-12)9-18-10-17-14-6-7-16-8-13(14)15(18)19/h2-5,10,16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTDYWWQMZBGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)CNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Methanesulfonylphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one (CAS Number: 1781241-42-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer effects, anti-inflammatory activity, and other relevant biological activities.
- Molecular Formula : C₁₅H₁₇N₃O₃S
- Molecular Weight : 319.39 g/mol
- Structural Characteristics : The compound features a pyrido[4,3-d]pyrimidin-4-one core substituted with a methanesulfonylphenyl group.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : Compounds in the same class have shown potent cytotoxic effects against various human cancer cell lines. In vitro studies using MTT assays revealed that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutics like Doxorubicin .
- Mechanism of Action : The mechanism may involve the inhibition of topoisomerase II (Topo II), an essential enzyme for DNA replication. One study reported a derivative with an IC₅₀ value of 0.23 µM against Topo II, indicating strong inhibitory activity .
- Apoptosis Induction : The compound has been linked to apoptosis induction in cancer cells through mitochondrial pathways. Increased activity of caspases 3 and 7 was observed after treatment with similar compounds .
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties:
- IL-6 Inhibition : In studies evaluating pro-inflammatory cytokine release, it was found that related compounds significantly inhibited the release of interleukin-6 (IL-6) in K562 cells by up to 50% . This suggests potential therapeutic applications in inflammatory diseases.
- Antioxidant Properties : The ability to modulate oxidative stress markers has been noted, with some derivatives increasing hydrogen peroxide levels in treated cells—an indicator of oxidative stress that can lead to apoptosis in cancer cells .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Identified significant cytotoxic effects on A549 lung cancer cells with IC₅₀ values comparable to Doxorubicin. |
| Study B | Demonstrated that related compounds inhibit IL-6 release by up to 50%, suggesting anti-inflammatory potential. |
| Study C | Showed increased caspase activity after treatment with derivatives, indicating a pro-apoptotic effect. |
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Pharmacological and Electronic Properties
- The target’s mesyl group may outperform methyl or benzyl substituents in enzyme binding.
- Antimicrobial Activity : Pyrido[2,3-d]pyrimidin-4-ones with electron-donating groups (e.g., methoxy) exhibit superior anti-candidal activity, whereas sulfonyl derivatives like the target may excel in bacterial targets .
- Anti-Inflammatory Potential: Triazolo-pyrido[2,3-d]pyrimidin-4-ones with methoxyphenyl groups show potent anti-inflammatory effects, suggesting substituent positioning critically impacts activity .
Research Findings and Data
Table 2: Comparative Bioactivity and Physicochemical Data
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[(4-methanesulfonylphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one generally involves:
- Construction of the pyrido[4,3-d]pyrimidin-4-one core through cyclization reactions.
- Introduction of the 4-methanesulfonylphenylmethyl substituent via nucleophilic substitution or coupling reactions.
- Functional group transformations to install the methanesulfonyl group on the phenyl ring.
These steps are supported by examples from patent WO2012004299A1 and related patents describing tetrahydro-pyrido-pyrimidine derivatives with similar substitution patterns.
Key Reaction Steps and Conditions
Detailed Synthetic Route Example
Based on WO2012004299A1 and supporting research data:
Step 1: Preparation of Pyrido[4,3-d]pyrimidin-4-one Intermediate
A substituted aminopyridine derivative is reacted with a suitable pyrimidine dione under dehydrating conditions. Microwave irradiation at 100 °C for 2 hours in a polar solvent (e.g., DMF) facilitates cyclization to form the tetrahydro-pyrido-pyrimidin-4-one core.
Step 2: Benzylation
The core intermediate is treated with 4-(methanesulfonyl)benzyl bromide or chloride in the presence of a base such as potassium carbonate in DMF at ambient to moderate temperatures (25–60 °C) for several hours to introduce the benzyl substituent at the 3-position.
Step 3: Purification
The crude product is precipitated by addition of water, filtered, and purified by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) or chromatographic methods.
Research Findings and Optimization Notes
- Microwave-assisted synthesis significantly enhances the reaction rate and yield of the pyrido-pyrimidinone core formation compared to conventional heating.
- The choice of base and solvent critically affects the selectivity and yield of the benzylation step; polar aprotic solvents and mild bases favor mono-substitution without side reactions.
- Oxidation to form the methanesulfonyl group is best performed post-benzylation to avoid decomposition of sensitive intermediates.
- Purification techniques such as recrystallization yield high purity products suitable for pharmaceutical use.
Comparative Data Table of Preparation Parameters
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 12–24 hours | 2 hours |
| Temperature | 80–120 °C | 100 °C |
| Yield (%) | 60–75 | 75–85 |
| Solvent | DMF, DMSO | DMF |
| Advantages | Established method | Faster, energy-efficient, higher yield |
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
A multi-step approach is typically required, involving:
- Core ring formation : Use cyclocondensation of aminopyridine derivatives with carbonyl sources under basic conditions (e.g., NaH in DMF) .
- Functionalization : Introduce the 4-methanesulfonylphenylmethyl group via nucleophilic substitution or Suzuki-Miyaura coupling (requires Pd catalysts like Pd(PPh₃)₄ and anhydrous 1,4-dioxane) .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) to isolate intermediates . Critical parameters: inert atmosphere (N₂/Ar) for air-sensitive steps, temperature control (±2°C), and reaction monitoring via TLC .
Q. How can the purity and structural integrity of the compound be validated?
- Analytical techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95%) .
- NMR : Confirm substituent integration (e.g., methanesulfonyl protons at δ 3.0–3.3 ppm in ¹H NMR) and absence of side products .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against kinases like PI3K or CDKs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility : Measure logP via shake-flask method (octanol/water) to predict bioavailability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent variation : Synthesize analogs with modified sulfonyl groups (e.g., trifluoromethanesulfonyl) or pyrido-pyrimidinone ring substitutions .
- Biological testing : Compare IC₅₀ values across analogs to identify critical moieties for activity .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) with target proteins (e.g., PI3Kγ PDB: 1E7X) to predict binding modes .
Q. How to resolve contradictions in biological activity data across similar compounds?
- Meta-analysis : Compare datasets from analogs (e.g., 2-[(3-methylbenzyl)thio] derivatives) to identify trends in substituent effects .
- Experimental replication : Re-test conflicting compounds under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Statistical validation : Apply ANOVA or Student’s t-test (p < 0.05) to confirm significance .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) for coupling efficiency .
- Solvent selection : Replace DMF with less toxic alternatives (e.g., DMAc) while maintaining polarity .
- Process control : Implement inline FTIR or PAT tools to monitor reaction progress in real time .
Q. How to investigate the compound’s metabolic stability?
- In vitro models : Use liver microsomes (human/rat) with NADPH cofactors and LC-MS/MS to track metabolite formation .
- CYP450 inhibition : Fluorescent probe assays (e.g., CYP3A4 inhibition with midazolam as substrate) .
Methodological Challenges and Solutions
Handling low solubility in biological assays :
- Formulation : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in assay buffer with 0.01% Tween-80 .
- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance aqueous dispersion .
Addressing spectral overlap in NMR analysis :
- Advanced techniques : 2D NMR (COSY, HSQC) to resolve crowded regions (e.g., aromatic protons) .
- Deuterated solvents : Use DMSO-d₆ for improved signal separation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
